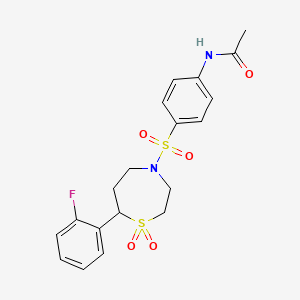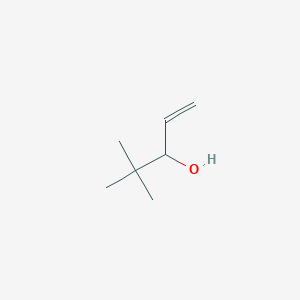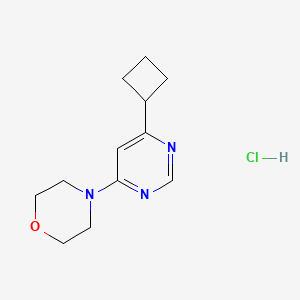
4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 4-(6-Cyclobutylpyrimidin-4-yl)morpholine involves a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is a common feature in numerous approved and experimental drugs as well as bioactive molecules .Scientific Research Applications
Synthesis and Chemical Applications
Conversion to Substituted Pyrimidines : Compounds related to "4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride" have been used in the synthesis of substituted pyrimidines, which are important in nucleic acid chemistry. For instance, 4-dichloromethylene group containing azlactones were converted into substituted 5-acylamino-4-hydroxypyrimidines, demonstrating the versatility of such compounds in organic synthesis (Prokopenko et al., 2009).
Synthesis of Novel Pyrimidines : Novel pyrimidines have been synthesized from compounds bearing morpholine or its analogs, showcasing their role in creating biologically active molecules. These pyrimidines display a variety of biological activities, including acting as kinase inhibitors, analgesics, and anti-inflammatory agents (Thanusu et al., 2010).
Pharmacological and Biological Applications
Antibacterial and Antifungal Activities : Morpholine derivatives, including those similar to "4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride," have shown significant antibacterial and antifungal activities. This highlights their potential as lead compounds in the development of new antimicrobial agents (Merugu et al., 2010).
Xanthine Oxidase Inhibition and Anti-inflammatory Effects : Certain morpholine diones have demonstrated inhibitory activity against xanthine oxidase, a key enzyme involved in uric acid production, and have shown potential anti-inflammatory effects. This suggests their use in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
Anti-Tumor Agents : Compounds incorporating the morpholine moiety have been synthesized and tested for their anti-tumor activities. Some of these compounds have shown promising activities against human lung cancer and hepatocellular carcinoma, indicating their potential in cancer therapy (Gomha et al., 2018).
properties
IUPAC Name |
4-(6-cyclobutylpyrimidin-4-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c1-2-10(3-1)11-8-12(14-9-13-11)15-4-6-16-7-5-15;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZCQIRTZGGLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-cyano-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2676440.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2676442.png)
![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2676443.png)

![1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2676448.png)
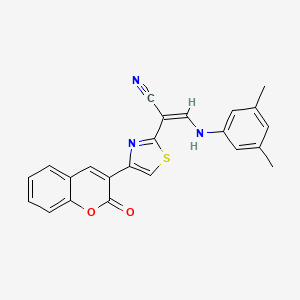
![N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2676452.png)
![trans-[2-(1-Methyl-1h-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2676453.png)
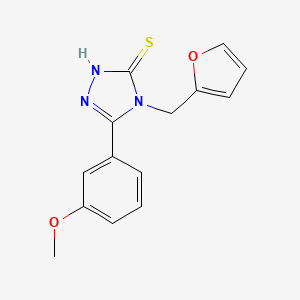
![7-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2676456.png)
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2676457.png)
